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molecular formula C15H20ClNO4 B8436042 Ethyl (2-chloro-5-(boc-amino)phenyl)acetate

Ethyl (2-chloro-5-(boc-amino)phenyl)acetate

Cat. No. B8436042
M. Wt: 313.77 g/mol
InChI Key: ILIGVUIRVGRZTP-UHFFFAOYSA-N
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Patent
US06255301B1

Procedure details

To a solution of (2-chloro-5-(Boc-amino)phenyl)acetic acid (2.8 g; 9.8 mmol; from step (iv) above) in acetone (100 mL) was added K2CO3 (2.1 g, 15 mmol). EtI (70.6 g; 150 mmol) was then added whilst the reaction mixture was stirred and refluxed. The solution was concentrated, and the resultant mixture was partitioned between ether and water (1:1; 60 mL). The organic layer was separated, and the water layer was extracted once with ether (30 mL). The combined organic phase was washed with water, dried (Na2SO4), and concentrated to yield 3.0 g (98%) of the sub-title compound.
Name
(2-chloro-5-(Boc-amino)phenyl)acetic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70.6 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[CH:4][C:3]=1[CH2:16][C:17]([OH:19])=[O:18].C([O-])([O-])=O.[K+].[K+].[CH2:26](I)[CH3:27]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])=[CH:4][C:3]=1[CH2:16][C:17]([O:19][CH2:26][CH3:27])=[O:18] |f:1.2.3|

Inputs

Step One
Name
(2-chloro-5-(Boc-amino)phenyl)acetic acid
Quantity
2.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CC(=O)O
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
70.6 g
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the resultant mixture was partitioned between ether and water (1:1; 60 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted once with ether (30 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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